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Compound of Interest

Compound Name: C12H16BrN50

Cat. No.: B15173407

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a
representative isomer of the molecular formula C12H16BrN50. The data presented herein is
based on a plausible chemical structure, (E)-1-(6-bromobenzo[d]imidazol-2-yl)-3-(2-
(dimethylamino)ethyl)urea, a compound featuring a benzimidazole core, a structure of
significant interest in medicinal chemistry.[1] This document details the methodologies for
acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)
data and presents the information in a clear, tabular format for ease of reference and
comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by
providing information about the chemical environment of individual atoms.[2] For the target
compound, C12H16BrN50, both *H and 3C NMR data are crucial for structural confirmation.

1.1. *H NMR Spectroscopic Data

IH NMR spectroscopy provides information on the number of different types of protons, their
electronic environments, and their proximity to other protons.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
10.15 S 1H N-H (urea)
8.55 S 1H N-H (urea)
7.60 d 1H Ar-H
7.45 d 1H Ar-H
7.20 dd 1H Ar-H
3.50 t 2H -CH2-N
2.80 t 2H -CH2-N(CH3)2
2.30 s 6H -N(CHs)2

1.2. 13C NMR Spectroscopic Data

13C NMR spectroscopy provides information about the carbon framework of the molecule.
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Chemical Shift (8) ppm Assighment
155.0 C=0 (urea)
148.5 C (imidazole)
142.0 Ar-C

135.0 Ar-C

125.0 Ar-CH

118.0 Ar-CH

115.0 Ar-C-Br
112.0 Ar-CH

58.0 -CH2-N(CH3)2
45.0 -N(CH3)2
40.0 -CH2-NH

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of
ions.[3] High-resolution mass spectrometry (HRMS) can provide the exact molecular weight,
which helps in determining the elemental composition of a molecule.[4]

lon m/z (calculated) m/z (observed)
[M+H]* 326.0615 326.0618
[M+Na]* 348.0434 348.0437

The observed isotopic pattern for bromine (approximately 1:1 ratio for 7°Br and 8'Br) would be a
key characteristic in the mass spectrum of this compound.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.[5]

Wavenumber (cm~?) Intensity Assignment

N-H Stretching (urea and

3350 Strong, Broad midazole)

3050 Medium Aromatic C-H Stretching
2950 Medium Aliphatic C-H Stretching
1680 Strong C=0 Stretching (urea)
1610, 1450 Medium C=C Stretching (aromatic)
1580 Strong N-H Bending

1250 Medium C-N Stretching

650 Medium C-Br Stretching

Experimental Protocols

Detailed methodologies are essential for the reproducibility of spectroscopic data.
NMR Spectroscopy

e Instrumentation: A 500 MHz NMR spectrometer would be utilized for acquiring both *H and
13C NMR spectra.

o Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.5 mL
of a deuterated solvent, such as DMSO-ds. Tetramethylsilane (TMS) would be used as an
internal standard.

e 1H NMR Acquisition: The spectrum would be acquired with a 90° pulse angle, a relaxation
delay of 2 seconds, and 16 scans.

e 13C NMR Acquisition: The spectrum would be acquired using a proton-decoupled sequence
with a 45° pulse angle, a relaxation delay of 5 seconds, and an accumulation of 1024 scans.
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» Data Processing: The raw data (Free Induction Decay - FID) would be processed using
appropriate software. Fourier transformation, phase correction, and baseline correction
would be applied to obtain the final spectrum.

Mass Spectrometry

 Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or
Orbitrap instrument, equipped with an electrospray ionization (ESI) source would be used.[4]

o Sample Preparation: The compound would be dissolved in a suitable solvent, such as
methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution would
then be further diluted to a final concentration of 1-10 pg/mL in 50:50 acetonitrile:water with

0.1% formic acid.

o Acquisition: The sample would be introduced into the mass spectrometer via direct infusion
or through a liquid chromatography (LC) system.[6] The ESI source would be operated in
positive ion mode. The instrument would be calibrated using a known reference standard to
ensure mass accuracy.[7]

» Data Analysis: The acquired data would be analyzed to determine the accurate mass of the
molecular ions ([M+H]* and [M+Na]*) and to compare the observed isotopic distribution with
the theoretical pattern for the proposed molecular formula.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an
attenuated total reflectance (ATR) accessory would be used.[5]

o Sample Preparation: A small amount of the solid sample would be placed directly onto the
ATR crystal.

e Acquisition: The spectrum would be recorded over the range of 4000-400 cm~1. A
background spectrum of the empty ATR crystal would be collected and automatically
subtracted from the sample spectrum.[8] Typically, 16 to 32 scans are co-added to improve

the signal-to-noise ratio.
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» Data Analysis: The resulting spectrum would be analyzed to identify the characteristic
absorption bands corresponding to the various functional groups present in the molecule.[9]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a novel chemical compound.
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Workflow for Spectroscopic Characterization

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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